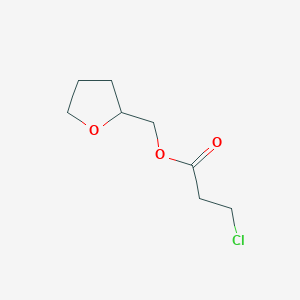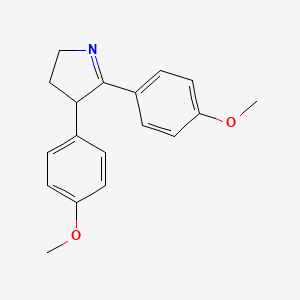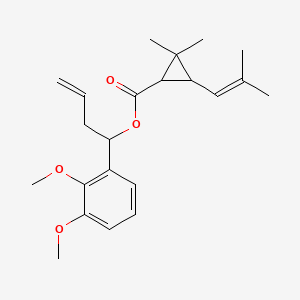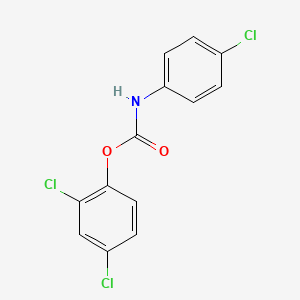
Dimethyl hexane-1,6-diylbis(nitrosocarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) is a chemical compound with the molecular formula C10H18N4O6 It is known for its unique structure, which includes two nitrosocarbamate groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl hexane-1,6-diylbis(nitrosocarbamate) typically involves the reaction of hexane-1,6-diamine with nitrosocarbamate derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of dimethyl hexane-1,6-diylbis(nitrosocarbamate) involves large-scale reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures consistent quality and efficiency. The industrial process also includes purification steps, such as crystallization and filtration, to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosocarbamate groups to amines.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl hexane-1,6-diylbis(nitrosocarbamate) involves its interaction with molecular targets through its nitrosocarbamate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylhexane-1,6-dicarbamate: A similar compound with carbamate groups instead of nitrosocarbamate groups.
Hexane-1,6-diamine: The parent compound used in the synthesis of dimethyl hexane-1,6-diylbis(nitrosocarbamate).
Uniqueness
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) is unique due to its dual nitrosocarbamate groups, which impart distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Número CAS |
4991-18-8 |
|---|---|
Fórmula molecular |
C10H18N4O6 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
methyl N-[6-[methoxycarbonyl(nitroso)amino]hexyl]-N-nitrosocarbamate |
InChI |
InChI=1S/C10H18N4O6/c1-19-9(15)13(11-17)7-5-3-4-6-8-14(12-18)10(16)20-2/h3-8H2,1-2H3 |
Clave InChI |
RJLHNLDWJWZWNF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N(CCCCCCN(C(=O)OC)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)

![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)

![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)

![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)

![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

